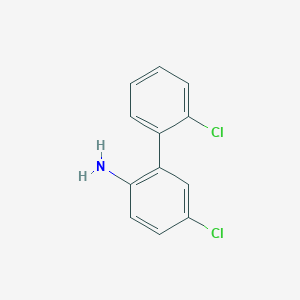

4-Chloro-2-(2-chlorophenyl)aniline

Description

Contextualization within Halogenated Aromatic Amines and Biphenyl (B1667301) Systems Research

4-Chloro-2-(2-chlorophenyl)aniline belongs to two prominent classes of organic compounds: halogenated aromatic amines and biphenyls. Halogenated aromatic amines are compounds where one or more hydrogen atoms on an aromatic amine's ring have been replaced by a halogen. rsc.orgnumberanalytics.com These compounds are recognized for their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. google.comnbinno.com The presence of halogens can significantly influence the electronic properties and reactivity of the aromatic ring, making them versatile building blocks in organic synthesis. rsc.org

The biphenyl scaffold, consisting of two phenyl rings linked by a single bond, is another crucial structural motif. nih.govarabjchem.orgwikipedia.org Biphenyl derivatives are found in a wide array of medicinally active compounds and natural products. nih.gov Their unique three-dimensional structure and electronic properties contribute to their ability to interact with biological targets, making them a focal point in drug discovery. biosynce.comnih.gov The combination of the halogenated aniline (B41778) and biphenyl characteristics in 4-Chloro-2-(2-chlorophenyl)aniline creates a molecule with a distinct reactivity profile and potential for further functionalization.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research (Excluding specific applications/products)

In the realm of contemporary organic synthesis, 4-Chloro-2-(2-chlorophenyl)aniline serves as a pivotal precursor. Its reactive amine group and the presence of chlorine atoms on both phenyl rings allow for a variety of chemical transformations. numberanalytics.com These transformations can include diazotization, N-alkylation, N-acylation, and cross-coupling reactions, enabling the construction of more complex molecular architectures. wikipedia.org The strategic placement of the chlorine atoms can also be exploited to direct further substitution reactions on the aromatic rings.

From a medicinal chemistry perspective, the biphenyl amine framework is a recognized "privileged scaffold." This means that this core structure is found in a multitude of compounds with diverse biological activities. nih.gov While specific applications of 4-Chloro-2-(2-chlorophenyl)aniline are beyond the scope of this article, its role as a key intermediate suggests its importance in the synthesis of molecules with potential therapeutic value. The biphenyl moiety can influence factors such as a molecule's ability to bind to target proteins and its metabolic stability. biosynce.com

Historical Development of Related Aniline Chemistry

The study of aniline and its derivatives has a rich history dating back to the 19th century. Aniline was first isolated from the destructive distillation of indigo (B80030) in 1826 by Otto Unverdorben, who named it "Crystallin". wikipedia.orgtrc-leiden.nl A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that he called "kyanol". trc-leiden.nlmontrealgazette.com It was later in 1843 that August Wilhelm von Hofmann demonstrated that these were all the same compound, which came to be known as aniline. wikipedia.orgmontrealgazette.com

A pivotal moment in aniline chemistry was the discovery of the first synthetic dye, mauveine, by William Perkin in 1856. trc-leiden.nl This discovery sparked the development of the synthetic dye industry, with companies like BASF in Germany capitalizing on aniline chemistry to produce a vast array of colors. trc-leiden.nlmontrealgazette.com The industrial-scale production of aniline was further advanced by Antoine Béchamp, who developed a method to convert benzene (B151609) into aniline. montrealgazette.com These early developments in aniline chemistry laid the groundwork for the synthesis and exploration of more complex derivatives, including halogenated and biphenyl-substituted anilines like 4-Chloro-2-(2-chlorophenyl)aniline.

Interactive Data Tables

| Property | Value |

| IUPAC Name | 4-chloro-2-(2-chlorophenyl)aniline |

| CAS Number | 1539944-12-1 |

| Molecular Formula | C12H9Cl2N |

| Molecular Weight | 238.11 g/mol |

| Alternate Names | 2',5-dichloro-[1,1'-biphenyl]-2-amine |

Data sourced from multiple chemical suppliers and databases.

Properties

IUPAC Name |

4-chloro-2-(2-chlorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHXWNBXAGEMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 2 2 Chlorophenyl Aniline and Structural Analogues

Established Synthetic Routes and Optimizations

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination Precursors)

Palladium-catalyzed cross-coupling reactions are a cornerstone in the formation of carbon-nitrogen (C-N) bonds, and the Buchwald-Hartwig amination has emerged as a particularly powerful tool for the synthesis of aryl amines. organic-chemistry.orgnumberanalytics.comwikipedia.org This reaction class is instrumental in constructing the diarylamine core of 4-Chloro-2-(2-chlorophenyl)aniline. The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. numberanalytics.comwikipedia.org

The synthesis of diarylamines, such as the structural analogues of the target compound, can be achieved via Buchwald-Hartwig amination. researchgate.net The efficiency of these reactions is highly dependent on the choice of ligands, bases, and reaction conditions. Bidentate phosphine (B1218219) ligands like BINAP and DPPF were early developments that allowed for the efficient coupling of primary amines. wikipedia.org More recent advancements have introduced bulky electron-rich phosphine ligands, such as BrettPhos and RuPhos, which have expanded the scope to include the use of less reactive aryl chlorides and even amides. rug.nl

A specific application of this methodology involves the coupling of o-chloronitrobenzene with p-chlorophenylboronic acid, catalyzed by palladium on carbon, to form 4'-chloro-2-nitrobiphenyl. google.com This intermediate is then reduced to the final product. The reaction is typically carried out in a polar solvent with a weak base as a promoter. google.com

Table 1: Buchwald-Hartwig Amination Precursor Synthesis

| Reactants | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| o-chloronitrobenzene, p-chlorophenylboronic acid | Palladium on carbon | - | Weak base | Polar solvent | Heating | - | google.com |

| Aryl halides, Amines | Pd(0) complex | BINAP, DPPF | Various | Various | Various | Good | wikipedia.org |

| Aryl mesylates, Primary amines | Pd(0) complex | BrettPhos | Various | Various | Various | - | rug.nl |

| Aryl chlorides, Secondary amines | Pd(0) complex | RuPhos | Various | Various | Various | - | rug.nl |

Reductive Pathways of Nitro-Precursors

A common and practical approach to synthesizing 4-Chloro-2-(2-chlorophenyl)aniline involves the reduction of a nitro-precursor, specifically 4'-chloro-2-nitrobiphenyl. google.comgoogle.com This method is often the final step in a multi-step synthesis.

The reduction of the nitro group can be accomplished using various reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as Raney Nickel or palladium on carbon (Pd/C) with hydrogen gas. google.comchemicalbook.com For instance, the reduction of 2-(4'-chloro-phenyl-)oil of mirbane (an older term for the nitro compound) to 2-(4'-chloro-phenyl-)aniline has been reported using Raney Nickel in methanol (B129727) at 25-35°C. google.com Another approach utilizes iron powder or zinc powder in a polar solvent under heated conditions. google.com

The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. For example, tin(II) chloride (SnCl2) is considered a mild reducing agent and is often used in such cases. libretexts.org

Table 2: Reduction of Nitro-Precursors

| Nitro-Precursor | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reference |

| 2-(4'-chloro-phenyl-)oil of mirbane | Raney Nickel / H₂ | Methanol | 25-35 | google.com |

| 4'-chloro-2-nitrobiphenyl | Iron powder or Zinc powder | Polar solvent | Heating | google.com |

| Halogenated aromatic nitro compounds | Palladium on carbon / H₂ | - | 120 | chemicalbook.com |

| Aromatic nitro compounds | Tin(II) chloride | Acidic aqueous solution | - | libretexts.org |

Diazotization and Arylation Reactions (e.g., Gomberg-Bachmann-type)

Diazotization of an aromatic amine followed by an arylation reaction provides another route to form the biaryl linkage present in 4-Chloro-2-(2-chlorophenyl)aniline. The Gomberg-Bachmann reaction is a classic example of this type of transformation. wikipedia.org It involves the reaction of a diazonium salt with an aromatic compound, typically in the presence of a base, to form a biaryl product through a radical mechanism. wikipedia.org

A specific application for a structural analogue involves the diazotization of p-chloroaniline using sodium nitrite (B80452) and hydrochloric acid to form the corresponding diazonium salt. patsnap.comgoogle.com This diazonium salt is then reacted with aniline (B41778) in an alkaline medium to yield 4'-chloro-2-aminobiphenyl. patsnap.com This reaction is a variation of the Gomberg-Bachmann reaction. nih.govsigmaaldrich.com While the traditional Gomberg-Bachmann reaction often suffers from low yields due to side reactions, modern variations have sought to improve its efficiency. wikipedia.org

The diazotization process itself involves the treatment of a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. organic-chemistry.orgbyjus.com The resulting diazonium salts are versatile intermediates in organic synthesis. organic-chemistry.orglibretexts.org

Multi-Step Synthetic Strategies from Precursors

The synthesis of 4-Chloro-2-(2-chlorophenyl)aniline is often achieved through multi-step sequences that combine several of the aforementioned reaction types. A notable example starts from biphenyl (B1667301), which undergoes nitration to produce 2-nitrobiphenyl. google.com This intermediate is then chlorinated to give 2-(4'-chloro-phenyl-)oil of mirbane, which is subsequently reduced to the final product, 4-Chloro-2-(2-chlorophenyl)aniline. google.com

Another multi-step process begins with 9-fluorenone. google.com The synthesis involves four main steps: ring-opening of 9-fluorenone, followed by chlorination, amidation, and finally a Hofmann rearrangement degradation to yield 2-(4-chlorophenyl)aniline. google.com This particular route is highlighted for avoiding expensive catalysts and raw materials. google.com

These multi-step strategies, while potentially longer, can offer advantages in terms of starting material availability and cost-effectiveness. The purpose of such sequences is to build the target molecule step-by-step, carefully introducing the required functional groups and structural features. researchgate.net

Novel Synthetic Approaches and Route Design Principles

Green Chemistry Methodologies for Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods, aligning with the principles of green chemistry. This includes the use of water as a solvent, employing milder reaction conditions, and utilizing catalysts that can be easily recovered and reused.

One such approach is the visible light-promoted "radical-type" coupling of N-heteroarenes with aryldiazonium salts in water. nih.gov This method uses a photosensitizer and a household light bulb at room temperature, offering a practical and environmentally friendly alternative for creating aryl-heteroaryl bonds. nih.gov

Another green approach focuses on the reduction step. A reported method for the reduction of N-(4-chlorophenyl)-2-nitroaniline and its derivatives uses thiourea (B124793) dioxide in the presence of sodium hydroxide. researchgate.net This reaction produces the corresponding N-substituted-benzene-1,2-diamines in good yields, with the by-product being environmentally friendly urea, which is easily separated. researchgate.net

Furthermore, the electrochemical oxidation of 4-chloroaniline (B138754) has been investigated as a novel synthetic route. rsc.org In the presence of arylsulfinic acids, this method can produce 4-chloro-2-(phenylsulfonyl)aniline, demonstrating the potential of electrochemical methods in synthesizing derivatives of the target compound. rsc.org

The use of palladium on carbon as a catalyst in coupling reactions also aligns with green chemistry principles, as the catalyst is heterogeneous and can be recovered and reused, reducing waste and cost. google.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of diarylamine synthesis, microwave irradiation has been effectively employed in nucleophilic aromatic substitution (SNAr) reactions. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various substituted anilines has been successfully carried out under microwave conditions in ethanol (B145695) at 160°C for a short duration of 10 minutes. nih.govrsc.org This method proves to be significantly more efficient than conventional heating, which often requires drastic conditions and prolonged reaction times. nih.govrsc.org The electronic effects of the substituents on the aniline ring play a crucial role in the reaction's outcome by influencing the nucleophilicity of the amino group. nih.govrsc.org This rapid, one-pot, green approach offers a viable pathway to synthesize a variety of anilinopyrimidines in high yields. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| 2-chloro-4,6-dimethylpyrimidine | Aniline | Ethanol, 160°C, 10 min, MW | 4,6-Dimethyl-N-phenyl-2-pyrimidinamine | 91 | nih.gov |

| 2-chloro-4,6-dimethylpyrimidine | Substituted Anilines | Ethanol, 160°C, 10 min, MW | 2-Anilinopyrimidine derivatives | High | nih.govrsc.org |

This table showcases the application of microwave-assisted synthesis in generating diarylamine-like structures.

Use of Ionic Liquids or Solvent-Free Conditions

Ionic liquids (ILs) are increasingly recognized as green alternatives to volatile organic solvents due to their low vapor pressure, thermal stability, and recyclability. dcu.ierushim.rugoogle.come-bookshelf.descispace.com They can be synthesized through methods like acid-base neutralization or quaternization of appropriate amines. dcu.ie Their application in organic synthesis can influence reaction rates and selectivity. e-bookshelf.de For instance, the reduction of aldehydes and ketones with sodium borohydride (B1222165) has been achieved in the ionic liquid [bmim]PF6, with the IL being recyclable. dcu.ie

Solvent-free, or mechanochemical, synthesis offers another environmentally benign approach. A general protocol for the Buchwald-Hartwig cross-coupling of aromatic primary amines has been developed using mechanochemistry. nih.gov These reactions are rapid, often completing within 30 minutes, and can be performed in the open air. nih.gov This method is particularly effective for poorly soluble aryl halides that are unreactive in solution. nih.gov Furthermore, a two-step, one-pot mechanochemical arylamination sequence allows for the efficient and modular synthesis of unsymmetrical triarylamines without the need for solvents. nih.gov

Nanocatalyst and Green Catalyst Applications in Synthesis

The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. researchgate.net Nanocatalysts, in particular, have shown great promise in various organic transformations.

Copper-based nanocatalysts have been explored for Ullmann-type C-N coupling reactions. For example, copper nanoparticles supported on hydrochar derived from chitosan (B1678972) have been fabricated and used for this purpose. researchgate.net Another novel catalyst, a magnetic organic-inorganic hybrid nanocatalyst composed of copper ferrite-coated chitosan (CuFe2O4/chitosan), has been successfully employed in the multicomponent Strecker synthesis of α-aminonitriles at room temperature in ethanol. ias.ac.in This catalyst is easily recoverable using an external magnet and can be reused multiple times without a significant loss in activity. ias.ac.in

Gold-palladium bimetallic nanoparticles supported on titania (Au-Pd/TiO2) have proven to be versatile catalysts for the synthesis of diarylamines via acceptorless dehydrogenative aromatization. rsc.org This heterogeneous catalyst can be reused and facilitates the synthesis of symmetrical diarylamines from cyclohexylamines, generating only molecular hydrogen and ammonia (B1221849) as byproducts. rsc.org

The use of green catalysts extends to palladium-based systems as well. An efficient and versatile catalytic system for the Buchwald-Hartwig cross-coupling reaction has been developed for use in water, a green solvent. rsc.org This system, which combines t-BuXPhos with [(cinnamyl)PdCl]2 in an aqueous micellar medium, demonstrates excellent performance for coupling aryl bromides or chlorides with a wide range of amines and amides at mild temperatures (30 to 50°C). rsc.org

| Catalyst | Reaction Type | Key Features | Reference |

| Copper nanoparticles on hydrochar | Ullmann C-N coupling | Recyclable, derived from renewable resources | researchgate.net |

| CuFe2O4/chitosan nanocomposite | Strecker synthesis of α-aminonitriles | Magnetic, reusable, room temperature reaction | ias.ac.in |

| Au-Pd/TiO2 nanoparticles | Acceptorless dehydrogenative aromatization | Heterogeneous, reusable, produces H2 and NH3 as byproducts | rsc.org |

| [(cinnamyl)PdCl]2 / t-BuXPhos | Buchwald-Hartwig coupling | Operates in water, mild conditions, broad substrate scope | rsc.org |

This table summarizes various nanocatalysts and green catalysts used in the synthesis of diarylamines and related compounds.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The synthesis of diarylamines often proceeds through well-established pathways like the Buchwald-Hartwig and Ullmann reactions. nih.govchemistryviews.orgresearchgate.netacs.orgyoutube.comacs.org

Exploration of Reaction Intermediates

Several studies have focused on identifying the key intermediates in diarylamine synthesis. In a novel method for preparing diarylamines via nitrosonium-initiated C-N bond formation, the nitrosoarene has been identified as a crucial reaction intermediate. nih.govacs.org The formation of the second C-N bond is catalyzed by the nitrosonium ion (NO+). nih.govacs.org Similarly, in a copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids, mechanistic investigations suggest that the reaction proceeds via a nitrosoarene intermediate. chemistryviews.org

In the context of a desulfinylative Smiles rearrangement to form diarylamines, a thia-Fries type rearrangement was considered as a possible pathway. However, experiments showed that the aryl sulfoxide, a potential intermediate in a thia-Fries pathway, did not lead to the diarylamine product, suggesting it is not an intermediate in this particular rearrangement. nih.gov In a different approach involving the N-arylation/ring-opening of amino-substituted diaryliodonium salts, a diarylammonium intermediate is formed in situ, which then undergoes nucleophilic ring opening. chemrxiv.org

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide valuable insights into the reaction dynamics. For the nickel-catalyzed amination of aryl iodides with amines using phenylboronic ester, kinetic studies have shown that the reaction follows first-order kinetics with respect to the aryl iodide, base, and Ni(acac)2, while it is zero-order with respect to the amine and phenylboronic ester. acs.org

Determination of Rate-Limiting Steps

The Buchwald-Hartwig amination mechanism involves several steps: oxidative addition, ligand association, deprotonation, and reductive elimination. youtube.com The rate-limiting step can vary depending on the specific reactants and conditions. Similarly, the Ullmann reaction involves nucleophilic substitution, oxidative addition, and reductive elimination. youtube.com Detailed mechanistic studies are essential to pinpoint the rate-determining step in these complex catalytic cycles, which in turn allows for the rational design of more efficient catalysts and reaction conditions.

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful method for identifying functional groups and understanding the vibrational modes of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Due to the lack of publicly available experimental FTIR data for 4-Chloro-2-(2-chlorophenyl)aniline, a representative data table cannot be provided at this time.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. The selection rules for Raman and FTIR are different, meaning that some vibrational modes may be more prominent in one technique than the other. In the Raman spectrum of 4-Chloro-2-(2-chlorophenyl)aniline, the symmetric vibrations and those of the non-polar bonds, such as the C-C stretching vibrations of the phenyl rings, are expected to produce strong signals. The C-Cl stretching modes would also be Raman active. The combination of both FTIR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule.

Normal Coordinate Analysis and Potential Energy Distribution (PED) Studies

Normal Coordinate Analysis (NCA) is a computational method used to assign vibrational frequencies to specific molecular motions. By constructing a theoretical model of the molecule and its force field, NCA can calculate the expected vibrational frequencies. The Potential Energy Distribution (PED) is then used to determine the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular vibrational mode. This detailed analysis allows for a definitive assignment of the observed FTIR and Raman bands. For 4-Chloro-2-(2-chlorophenyl)aniline, NCA and PED studies would be invaluable in precisely assigning the various C-H, N-H, C-N, C-C, and C-Cl vibrational modes, and in understanding the coupling between different vibrations within the molecule.

Detailed research findings from Normal Coordinate Analysis and Potential Energy Distribution studies for 4-Chloro-2-(2-chlorophenyl)aniline are not currently available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring atoms. In the ¹H NMR spectrum of 4-Chloro-2-(2-chlorophenyl)aniline, the protons of the two phenyl rings would resonate in the aromatic region, typically between 6.5 and 8.0 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the chloro and amino substituents, as well as the steric interactions between the two phenyl rings which may restrict rotation and lead to more complex splitting patterns. The protons of the amino group would appear as a distinct signal, the chemical shift of which can be influenced by solvent and concentration.

Specific, experimentally verified ¹H NMR data for 4-Chloro-2-(2-chlorophenyl)aniline is not available in the sources consulted. For the structurally similar isomer, 2-(4-chlorophenyl)aniline, the following ¹H-NMR data has been reported (in CDCl₃, 400 MHz): δ 7.31-7.27 (m, 4H, CH), 7.08-7.04 (m, 1H, CH), 6.99 (dd, 1H, J = 7.6, 1.6 Hz, CH), 6.75-6.71 (m, 1H, CH), 6.67-6.64 (m, 1H, CH), 3.65 (s, 2H, NH₂). researchgate.netresearchgate.net It is important to note that this data is for an isomer and would differ for the target compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in 4-Chloro-2-(2-chlorophenyl)aniline would give rise to a separate signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the aromatic rings would be influenced by the attached substituents. The carbon atoms bonded to the chlorine atoms would exhibit characteristic downfield shifts, while the carbon attached to the amino group would also have a specific chemical shift. The quaternary carbons, those at the junction of the two phenyl rings and those bearing the chloro and amino groups, would also be identifiable.

As with the other spectroscopic data, experimentally determined ¹³C NMR data for 4-Chloro-2-(2-chlorophenyl)aniline is not present in the available literature. For the isomer 2-(4-chlorophenyl)aniline, the reported ¹³C-NMR data (in CDCl₃, 101 MHz) is: δ 143.2, 137.8, 133.0, 130.4, 130.3, 128.9, 126.3, 118.8, 115.7. researchgate.net These values are not directly applicable to 4-Chloro-2-(2-chlorophenyl)aniline but provide a reference for the expected chemical shift range.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insights into the molecular framework of 4-Chloro-2-(2-chlorophenyl)aniline by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 4-Chloro-2-(2-chlorophenyl)aniline, COSY spectra would map the J-coupling between adjacent protons on the two phenyl rings, helping to assign the signals in the complex aromatic region of the 1H NMR spectrum. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a proton-detected heteronuclear correlation experiment that shows direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu This is crucial for unambiguously assigning the carbon signals in the 13C NMR spectrum based on the previously assigned proton signals. youtube.comyoutube.com For instance, each proton on the phenyl rings of 4-Chloro-2-(2-chlorophenyl)aniline would show a correlation to its directly bonded carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the preferred conformation of the molecule in solution. For 4-Chloro-2-(2-chlorophenyl)aniline, NOESY could reveal through-space interactions between protons on the two different phenyl rings, providing information about the dihedral angle between them. ipb.pt

These 2D NMR techniques, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, providing a detailed picture of the molecule's connectivity and solution-state conformation. youtube.comipb.pt

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of 4-Chloro-2-(2-chlorophenyl)aniline. Unlike low-resolution MS, which provides nominal mass, HRMS can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. For 4-Chloro-2-(2-chlorophenyl)aniline (C12H9Cl2N), HRMS would provide a highly accurate mass measurement that corresponds to its exact molecular formula, thereby confirming its elemental composition. nih.gov

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for its elucidation. libretexts.orglibretexts.org For 4-Chloro-2-(2-chlorophenyl)aniline, the fragmentation pattern would likely involve the following key cleavages:

Loss of a chlorine atom: A common fragmentation pathway for halogenated compounds is the loss of a halogen radical. This would result in a significant peak at [M-Cl]+.

Cleavage of the C-N bond: The bond between the aniline (B41778) nitrogen and the phenyl ring can break, leading to fragments corresponding to the individual substituted phenyl rings.

Aromatic ring fragmentation: The phenyl rings themselves can fragment, although this is less common for stable aromatic systems. youtube.com

By analyzing the masses of these fragments, the connectivity of the atoms within the molecule can be deduced, providing strong evidence for the proposed structure of 4-Chloro-2-(2-chlorophenyl)aniline. libretexts.orglibretexts.org

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering a precise picture of the molecule's geometry and how it interacts with its neighbors in the solid state.

Single-Crystal X-ray Diffraction for Molecular Geometry Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound. By diffracting X-rays off a single crystal of 4-Chloro-2-(2-chlorophenyl)aniline, a detailed electron density map can be generated, from which the positions of all atoms (excluding hydrogens, which are often difficult to locate) can be determined with high precision. jhu.edu This analysis would provide accurate bond lengths, bond angles, and torsion angles for the molecule. For instance, it would definitively confirm the substitution pattern of the chlorine atoms on the two phenyl rings and the geometry around the nitrogen atom.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The way molecules pack together in a crystal is determined by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for comprehending the physical properties of the solid material. For 4-Chloro-2-(2-chlorophenyl)aniline, several types of intermolecular interactions would be expected:

Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, forming N-H···N or N-H···Cl hydrogen bonds with neighboring molecules. researchgate.netnih.gov These interactions can link molecules into chains, dimers, or more complex three-dimensional networks. nih.gov

Halogen Bonding: The chlorine atoms in the molecule can participate in halogen bonds, where the electrophilic region on the chlorine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as the nitrogen atom or the π-system of a phenyl ring. princeton.edu These interactions are directional and can play a significant role in determining the crystal packing. iucr.org

A detailed analysis of the crystal packing of 4-Chloro-2-(2-chlorophenyl)aniline would involve identifying and quantifying these various intermolecular interactions, providing a comprehensive understanding of its solid-state architecture. nih.govbiointerfaceresearch.com

Scientific investigation into the precise intermolecular interactions, crystalline phase, and electronic properties of this particular molecule has not been published or is not indexed in commonly accessible scientific databases. Therefore, the generation of a detailed article adhering to the specified outline for 4-Chloro-2-(2-chlorophenyl)aniline is not possible at this time due to the absence of foundational research data.

Further research, including the synthesis and subsequent analysis of 4-Chloro-2-(2-chlorophenyl)aniline, would be required to produce the specific experimental data requested for the subsections on Hirshfeld surface analysis, PXRD, and UV-Vis spectroscopy.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies and Electronic Structure Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule. These studies delve into the electronic distribution and energy levels within the molecule, which are the primary determinants of its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. nccr-must.ch In practice, the Kohn-Sham approach is employed, which simplifies the problem by considering a fictitious system of non-interacting electrons that yields the same electron density as the real system. chemrxiv.org This methodology has proven to be a versatile and accurate tool for calculating various ground-state properties of molecules, including total energy, electron density distribution, and orbital energies. researchgate.netchemrxiv.org

For 4-Chloro-2-(2-chlorophenyl)aniline, DFT calculations are instrumental in determining its fundamental electronic properties. By solving the Kohn-Sham equations, one can obtain the molecule's optimized geometry, vibrational frequencies, and electronic energies. These calculations provide a quantitative picture of how the electron density is distributed across the molecule, influenced by the electronegative chlorine atoms and the electron-donating amine group.

The accuracy of DFT calculations is highly dependent on the choice of the "level of theory," which comprises the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex many-body effects of electron exchange and correlation. A variety of functionals are available, such as the widely used hybrid functional B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. tandfonline.com

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. Common choices include Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), where the additional letters and symbols denote polarization and diffuse functions that improve the description of bonding and lone-pair electrons, respectively. tandfonline.comresearchgate.net The optimization process involves performing calculations with different combinations of functionals and basis sets to find a balance between computational feasibility and the desired accuracy for the properties being investigated.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net The MEP is calculated from the total electron density and represents the electrostatic potential at the surface of the molecule. researchgate.net It is a reliable indicator for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

MEP maps are typically color-coded to indicate different potential regions:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are favorable sites for electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green: Represents areas with a neutral or near-zero potential. researchgate.net

For 4-Chloro-2-(2-chlorophenyl)aniline, the MEP map would be expected to show negative potential (red/yellow) around the electronegative nitrogen atom of the amine group and the two chlorine atoms due to their lone pairs of electrons. Conversely, positive potential (blue) would likely be concentrated on the hydrogen atoms of the amine group, making them potential sites for hydrogen bonding interactions.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the change in electron density. mdpi.com These descriptors offer insights into the local and global reactivity of a molecule.

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.netfaccts.de It helps identify the most reactive sites within a molecule for different types of attacks:

f+(r): For nucleophilic attack, calculated from the electron density difference between the anionic and neutral states.

f-(r): For electrophilic attack, calculated from the electron density difference between the neutral and cationic states. faccts.de

f0(r): For radical attack.

| Conceptual DFT Descriptor | Definition | Predicted Reactive Sites/Trends for 4-Chloro-2-(2-chlorophenyl)aniline |

|---|---|---|

| Fukui Function (f+) | Measures susceptibility to nucleophilic attack. | Carbon atoms attached to chlorine atoms and potentially ortho/para positions on the phenyl rings. |

| Fukui Function (f-) | Measures susceptibility to electrophilic attack. | The nitrogen atom of the amine group and carbon atoms ortho/para to the amine group. |

| Electrophilicity Index (ω) | Measures the global electrophilic nature of the molecule. | Expected to be moderate, influenced by both electron-withdrawing (Cl) and electron-donating (NH) groups. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | A larger HOMO-LUMO gap would indicate higher hardness and lower reactivity. |

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule and the different spatial arrangements it can adopt are crucial for its properties and biological interactions.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 4-Chloro-2-(2-chlorophenyl)aniline, the primary conformational flexibility arises from the rotation around the C-C single bond connecting the two phenyl rings. This rotation defines the dihedral angle between the planes of the two rings.

Due to steric hindrance between the substituents on the adjacent rings (the chloro group on one ring and the amine group on the other), the molecule is expected to adopt a non-planar conformation in its lowest energy state. A conformational analysis can be performed by systematically rotating this dihedral angle and calculating the energy at each step. This process identifies the most stable conformer(s) and the energy barriers between them. chemrxiv.org The optimized structure provides key geometrical parameters such as bond lengths, bond angles, and dihedral angles.

| Geometrical Parameter | Description | Predicted Value/Characteristic for 4-Chloro-2-(2-chlorophenyl)aniline |

|---|---|---|

| C-N Bond Length | The length of the bond between the phenyl ring and the amine nitrogen. | Expected to be typical for anilines, around 1.40 Å. |

| C-Cl Bond Length | The length of the bonds between the phenyl rings and the chlorine atoms. | Expected to be around 1.74 Å. |

| C-N-H Bond Angle | The angle within the amine group. | Approximately 110-113°. |

| Phenyl-Phenyl Dihedral Angle | The angle between the planes of the two aromatic rings. | Significantly twisted from 0° or 180° to minimize steric clash; likely in the range of 40-70°. |

Tautomeric Stability Studies

Tautomerism in aniline (B41778) derivatives, while less common than in keto-enol systems, can occur, particularly involving imine-enamine forms. Computational chemistry provides powerful tools to assess the relative stability of potential tautomers. The stability of different tautomers of 4-Chloro-2-(2-chlorophenyl)aniline, such as the amine and imine forms, would be evaluated by calculating their Gibbs free energies.

Quantum-chemical calculations, likely employing Density Functional Theory (DFT) methods, would be used to determine the relative energies of the tautomers. Factors such as intramolecular hydrogen bonding and the electronic effects of the chloro substituents would significantly influence their stability. Solvation models, like the Polarizable Continuum Model (PCM), are often incorporated to understand how different solvent environments might shift the tautomeric equilibrium.

Dihedral Angle Analysis and Conformational Flexibility

To analyze this, a potential energy surface scan would be performed by systematically rotating the key dihedral angles and calculating the energy at each step. This process identifies the lowest energy conformations (global and local minima) and the energy barriers to rotation. The steric effects of the ortho-chloro substituent on one ring and the chloro and amino groups on the other play a crucial role in determining the preferred conformation. Such conformational flexibility can be essential for how the molecule interacts with other molecules or biological targets.

Prediction of Spectroscopic Parameters

Calculated Vibrational Frequencies (FTIR, Raman)

Theoretical calculations are instrumental in assigning vibrational modes observed in experimental FTIR and Raman spectra. For 4-Chloro-2-(2-chlorophenyl)aniline, DFT calculations would be used to compute the harmonic vibrational frequencies. The results are typically scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations.

The calculated spectrum would predict the positions and intensities of characteristic bands, such as N-H stretching and bending vibrations of the amine group, C-Cl stretching modes, and various aromatic C-H and C-C vibrations. A detailed analysis, often including the Potential Energy Distribution (PED), allows for the unambiguous assignment of each calculated frequency to a specific molecular motion.

Table 1: Representative Calculated Vibrational Frequencies for a Substituted Aniline (Note: This table is illustrative, as specific data for the target compound is unavailable.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3505 | 3490 |

| N-H Symmetric Stretch | 3410 | 3400 |

| C-H Aromatic Stretch | 3100-3000 | 3080-3010 |

| N-H Scissoring | 1620 | 1615 |

| C=C Aromatic Stretch | 1600-1450 | 1590-1460 |

| C-N Stretch | 1310 | 1305 |

| C-Cl Stretch | 750 | 745 |

Prediction of NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors. These tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS).

Calculations would predict the chemical shifts for each unique proton and carbon atom in 4-Chloro-2-(2-chlorophenyl)aniline. The predicted shifts would reflect the electronic environment of each nucleus, influenced by the electronegativity of the chlorine and nitrogen atoms and the anisotropic effects of the aromatic rings. Comparing calculated and experimental shifts aids in the complete assignment of the NMR spectra.

Electronic Absorption Spectra Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For 4-Chloro-2-(2-chlorophenyl)aniline, TD-DFT would identify the wavelengths of maximum absorption (λmax) corresponding to transitions such as π→π* within the aromatic systems.

The calculations provide insights into the nature of these transitions by analyzing the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Solvent effects are also typically included in these calculations to provide a more accurate comparison with experimental spectra measured in solution.

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are crucial for understanding molecular packing in the solid state and intermolecular interactions in solution. chimia.ch For 4-Chloro-2-(2-chlorophenyl)aniline, these interactions would include hydrogen bonding (involving the N-H group) and halogen bonding (involving the chlorine atoms).

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) or the Non-Covalent Interaction (NCI) index analysis are used to visualize and quantify these weak interactions. researchgate.net These analyses can identify intramolecular hydrogen bonds that stabilize certain conformations and predict how molecules might interact with each other, for instance, through N-H···Cl hydrogen bonds or π-π stacking between the phenyl rings. Understanding these interactions is fundamental to predicting the supramolecular chemistry of the compound. mdpi.com

Molecular Dynamics and Simulation Studies

While specific molecular dynamics (MD) simulations exclusively focused on 4-Chloro-2-(2-chlorophenyl)aniline are not extensively documented in publicly available literature, the principles and applications of these computational methods are well-established for structurally analogous compounds, including halogenated diarylamines and substituted biphenyl (B1667301) systems. MD simulations provide a powerful lens through which the conformational dynamics, intermolecular interactions, and solvent effects of such molecules can be investigated at an atomic level.

In a typical MD simulation protocol for a molecule like 4-Chloro-2-(2-chlorophenyl)aniline, the initial geometry of the molecule would be optimized using quantum mechanical methods. This optimized structure would then be placed in a simulation box, often filled with a solvent such as water, to mimic physiological or experimental conditions. The system is then subjected to a period of equilibration, during which the temperature and pressure are stabilized. Following equilibration, a production simulation is run for a duration sufficient to sample a wide range of conformational states.

Analysis of the simulation trajectory can reveal the distribution of dihedral angles, identifying the most stable or frequently adopted conformations. For instance, the simulation can quantify the rotational energy barrier between different conformers. Furthermore, MD simulations can be used to study the formation of intra- and intermolecular interactions, such as hydrogen bonds and halogen bonds, which can play a crucial role in the crystal packing of the compound or its binding to a receptor. nih.gov

For related amine compounds, MD simulations have been used to understand reaction mechanisms and the role of the solvent in influencing reaction pathways. rsc.org For example, simulations can model the solvation of transition states, providing insights that are difficult to obtain through experimental means alone. rsc.org

The data generated from MD simulations can be extensive and is often summarized in tables that highlight key structural parameters. A representative (hypothetical) data table for a simulation study on a related diarylamine is presented below to illustrate the type of information that can be obtained.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of a Substituted Diarylamine

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total length of the production MD simulation. |

| Predominant Dihedral Angle (C1-C2-N-C1') | 45° ± 10° | The most frequently observed angle between the two phenyl rings, indicating a non-planar conformation. |

| Rotational Energy Barrier | 5.2 kcal/mol | The energy required for the rotation around the C-N bond connecting the phenyl rings. |

| Average N-H···Solvent Hydrogen Bond Distance | 2.1 Å | The average distance between the amine hydrogen and an acceptor atom from the solvent, indicating solvent interaction. |

| Halogen Bond Propensity | Low | The frequency of formation of halogen bonds with surrounding molecules in the simulated environment. |

This table demonstrates how MD simulations can provide quantitative data on the dynamic behavior and energetic properties of complex organic molecules. Such data is invaluable for understanding structure-activity relationships and for the rational design of new compounds with desired properties.

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions

The amino group in anilines is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. byjus.com In 4-Chloro-2-(2-chlorophenyl)aniline, the para position to the amino group is occupied by a chlorine atom. Therefore, electrophilic attack is anticipated to occur at the positions ortho to the amino group, which are the 3- and 5-positions of the aniline (B41778) ring.

However, the 2-position is already substituted with a 2-chlorophenyl group, which presents significant steric hindrance. This steric bulk would likely hinder the approach of an electrophile to the 3-position. Consequently, electrophilic substitution is most likely to occur at the 5-position of the aniline ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent would be expected to introduce a halogen atom at the 5-position. For instance, bromination of aniline with bromine water readily yields 2,4,6-tribromoaniline. byjus.com A similar, albeit less reactive, outcome would be expected for 4-Chloro-2-(2-chlorophenyl)aniline, likely yielding 5-bromo-4-chloro-2-(2-chlorophenyl)aniline.

Nitration: Nitration using a mixture of nitric acid and sulfuric acid typically introduces a nitro group onto the aromatic ring. In anilines, this reaction can be complex as the amino group can be protonated in the acidic medium, forming an anilinium ion which is a meta-director. byjus.com To control the reaction and favor para-substitution, the amino group is often first protected by acetylation. For 4-Chloro-2-(2-chlorophenyl)aniline, nitration would likely yield 4-chloro-5-nitro-2-(2-chlorophenyl)aniline, especially if the amino group is protected.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group. Aniline reacts vigorously with sulfuric acid to form anilinium hydrogen sulfate, which upon heating rearranges to sulfanilic acid (p-aminobenzenesulfonic acid). byjus.com For the title compound, sulfonation would be expected to yield 4-chloro-2-(2-chlorophenyl)aniline-5-sulfonic acid.

| Electrophilic Reagent | Expected Major Product | Position of Substitution |

| Bromine (Br₂) | 5-Bromo-4-chloro-2-(2-chlorophenyl)aniline | 5-position |

| Nitrating Mixture (HNO₃/H₂SO₄) | 4-Chloro-5-nitro-2-(2-chlorophenyl)aniline | 5-position |

| Fuming Sulfuric Acid (H₂SO₄/SO₃) | 4-Chloro-2-(2-chlorophenyl)aniline-5-sulfonic acid | 5-position |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) on aryl halides is generally challenging and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In 4-Chloro-2-(2-chlorophenyl)aniline, the chloro groups are not activated by strongly withdrawing groups, making direct nucleophilic substitution difficult.

Oxidation Pathways and Mechanisms

The oxidation of anilines can lead to a variety of products, including radical cations, dimers, and polymers. The specific outcome depends on the oxidant, the reaction conditions, and the substituents on the aniline ring.

Electrochemical studies on 4-chloroaniline (B138754) provide a model for the expected behavior of 4-Chloro-2-(2-chlorophenyl)aniline. The electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture involves a one-electron oxidation to form a radical cation. rsc.org This is followed by a disproportionation reaction to yield an unstable chloronium ion, (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium. rsc.org In the absence of a nucleophile, this intermediate is hydrolyzed to p-quinoneimine. rsc.org

For 4-Chloro-2-(2-chlorophenyl)aniline, a similar initial one-electron oxidation to form a radical cation is expected. The subsequent reactions would be influenced by the steric and electronic effects of the 2-chlorophenyl substituent.

The radical cations generated during the oxidation of anilines can undergo dimerization. In the case of 4-chloroaniline, electrochemical oxidation has been reported to lead to dimerization where the substituent in the para position is eliminated and the free ortho position of another chloroaniline molecule is substituted. nih.gov This suggests that for 4-Chloro-2-(2-chlorophenyl)aniline, oxidative coupling could occur, potentially leading to complex dimeric structures. Ortho-substituted anilines are known to be important motifs in bioactive compounds. nih.gov

The electrochemical oxidation of 4-chloroaniline in the presence of a nucleophile, such as benzenesulfinic acid, can lead to the formation of substituted diphenylamine (B1679370) derivatives. rsc.org The anodically generated chloronium ion reacts with the nucleophile to produce compounds like 4-chloro-2-(phenylsulfonyl)aniline. rsc.org This indicates that the oxidation of 4-Chloro-2-(2-chlorophenyl)aniline in the presence of suitable nucleophiles could be a pathway to synthesize more complex chlorinated diphenylamine derivatives. The synthesis of various diphenylamine derivatives has been explored for their potential antimicrobial activities. nih.govnih.gov

Reduction Pathways

The reduction of 4-Chloro-2-(2-chlorophenyl)aniline can involve the removal of the chloro substituents (hydrodehalogenation) or the hydrogenation of the aromatic rings. Catalytic hydrogenation is a common method for such reductions.

The synthesis of 2-(4-chlorophenyl)aniline, a related compound, can be achieved through the catalytic hydrogenation reduction of 2-(4-chlorophenyl)nitrobenzene. google.com This is typically carried out using catalysts like Raney nickel or palladium on carbon. google.comgoogle.comgoogle.com A similar approach could potentially be used for the reduction of the title compound.

Mechanistic Studies of Reaction Kinetics

Detailed mechanistic studies, including the determination of reaction orders, rate constants, and thermodynamic parameters, have not been published for 4-Chloro-2-(2-chlorophenyl)aniline. For comparison, the kinetics of periodate (B1199274) oxidation of 4-chloro-2-methylaniline (B164923) have been investigated, revealing first-order dependence on each reactant and the catalyst researchgate.net. Similarly, the photocatalytic degradation kinetics of various chloroanilines have been described using the Langmuir-Hinshelwood model mdpi.com. However, these findings cannot be directly extrapolated to 4-Chloro-2-(2-chlorophenyl)aniline without dedicated experimental verification.

There are no published studies on the kinetic isotope effects for reactions involving 4-Chloro-2-(2-chlorophenyl)aniline. Research on other halogenated compounds, such as the chlorine kinetic isotope effect in the dehalogenation of 4-chlorobenzoyl-CoA, has been conducted to probe transition state structures unm.edu. Such analyses for 4-Chloro-2-(2-chlorophenyl)aniline would be necessary to elucidate its reaction mechanisms.

No Hammett plot analyses for reactions of 4-Chloro-2-(2-chlorophenyl)aniline have been reported. This method, which correlates reaction rates with substituent constants, has been applied to the anilinolysis of other complex aromatic systems to understand electronic effects researchgate.net.

While the influence of substituents on the reactivity of aniline derivatives is a well-established principle in organic chemistry, specific studies on how the chloro and 2-chlorophenyl groups of the target molecule affect its reactivity are not available. Studies on other substituted anilines have shown that the nature and position of substituents significantly impact reaction rates researchgate.net.

The site of protonation in 4-Chloro-2-(2-chlorophenyl)aniline and its subsequent effect on reactivity have not been experimentally determined or theoretically modeled in the available literature. The basicity of the amino group is a critical factor in many reactions of anilines, and its modification by the electronic effects of the chloro substituents would be a key area for future investigation.

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor in the Synthesis of Substituted Biphenyl (B1667301) Systems

4-Chloro-2-(2-chlorophenyl)aniline, also known by its alternative name 4'-chloro-2-aminobiphenyl, is a pivotal intermediate in the synthesis of various substituted biphenyl systems. patsnap.comgoogle.com This is notably demonstrated in its role as a key intermediate for the production of the agricultural fungicide boscalid. patsnap.comgoogle.com The synthesis of this biphenyl amine can be achieved through methods like the Gomberg-Bachmann reaction, which involves the diazotization of a chloroaniline followed by reaction with aniline (B41778). patsnap.comgoogle.com Alternative synthetic strategies include starting from biphenyl and introducing the nitro and chloro groups in a stepwise fashion. google.com The preparation of 4'-chloro-2-aminobiphenyl hydrochloride can be achieved by passing hydrogen chloride gas through the reaction mixture, followed by purification through recrystallization. patsnap.com

Building Block for Nitrogen-Containing Heterocyclic Compounds

The presence of an amino group and activated aromatic rings makes 4-Chloro-2-(2-chlorophenyl)aniline and related chloroanilines valuable starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.netwikipedia.org These heterocyclic structures form the core of many pharmaceutically and industrially significant molecules.

Indoles: Chloro-substituted anilines are utilized as precursors in the synthesis of substituted indoles. The general methodology often involves the reaction of an aniline derivative with a carbonyl compound to form an enamine, which then undergoes cyclization. This highlights the potential of 4-Chloro-2-(2-chlorophenyl)aniline to serve as a building block for complex, substituted indole (B1671886) structures.

Imidazoles: The synthesis of tetrasubstituted imidazoles can be achieved through the multi-component condensation of anilines, benzil, aldehydes, and ammonium (B1175870) acetate. advancechemjournal.com The use of chloro-substituted anilines in such reactions points to a direct pathway for incorporating the 4-chloro-2-(substituted phenyl)aniline moiety into imidazole-based structures.

Pyrimidines: Chloroanilines are also employed in the synthesis of pyrimidine (B1678525) derivatives. For instance, 2-chloropyrimidine (B141910) can react with 4-chloroaniline (B138754) to form 4-Chloro-N-(pyrimidin-2-yl)aniline. nih.gov Additionally, 2-amino-4-chloro-pyrimidine can be reacted with various substituted amines to create a library of pyrimidine derivatives. nih.gov Densely functionalized pyrimidine building blocks, such as 4-chloro-2-(trichloromethyl)pyrimidines, serve as valuable intermediates for creating a variety of substituted pyrimidines through nucleophilic substitution reactions. thieme.de

Intermediate in the Formation of Sulfonamide Derivatives

The amino group of 4-Chloro-2-(2-chlorophenyl)aniline can readily react with sulfonyl chlorides to form sulfonamide derivatives. This reaction is a cornerstone in the synthesis of various sulfonamides, a class of compounds with significant applications. For example, the electrochemical oxidation of 4-chloroaniline in the presence of arylsulfinic acids can produce N-phenylbenzenesulfonamide derivatives. Another relevant example is the synthesis of 5-Chloro-2,4-disulfamoylaniline, which is a key sulfonamide intermediate. pharmacompass.com

Application in Schiff Base Chemistry

Schiff bases, characterized by the imine (-C=N-) functional group, are readily synthesized through the condensation reaction of primary amines with aldehydes or ketones. ijcrcps.com Chloro-substituted anilines, including 4-chloroaniline, are frequently used as the amine component in these reactions. researchgate.netijcrcps.comnanobioletters.com For instance, a Schiff base can be formed by refluxing 4-chloroaniline with an appropriate aldehyde, such as salicylaldehyde (B1680747) or 4-chlorobenzaldehyde, often in an ethanol (B145695) solvent with a catalytic amount of acid. ijcrcps.comnanobioletters.comnoveltyjournals.com The resulting Schiff bases are not only stable compounds but also serve as versatile ligands capable of forming stable complexes with various transition metal ions. nanobioletters.comnoveltyjournals.com

Precursor for Advanced Organic Materials

The structural framework of 4-Chloro-2-(2-chlorophenyl)aniline and the heterocyclic compounds derived from it make it a promising precursor for the development of advanced organic materials. Nitrogen heterocycles are known to be valuable in creating multifunctional polymers. For example, imidazole-based structures can be polymerized to form materials like hydrogels. Furthermore, the electronic properties of molecules derived from this aniline suggest potential applications in materials science. For example, pyrimidine derivatives are explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).

Environmental Chemistry and Degradation Pathways of Halogenated Anilines

Abiotic Degradation Mechanisms

Abiotic degradation involves chemical and physical processes that occur in the environment without the intervention of microorganisms. For halogenated anilines, the most significant abiotic pathways are photolysis, ozonolysis, and hydrolysis.

Photolysis, or the degradation of a chemical by light, is a primary abiotic degradation route for many aromatic compounds in aquatic environments. who.int For chloroanilines, direct photolysis involves the absorption of solar radiation, which can lead to the cleavage of the carbon-chlorine (C-Cl) bond. This process can be influenced by the presence of other substances in the water that act as photosensitizers.

Research on 4-chloroaniline (B138754) has shown that it is rapidly degraded in water under the influence of light, with measured half-lives ranging from 2 to 7 hours. who.int The degradation mechanism often involves hydroxyl radicals (•OH), highly reactive species that can attack the aromatic ring. researchgate.netincdecoind.ro This attack can lead to hydroxylation of the ring or abstraction of a hydrogen atom from the amine group, forming an aniline (B41778) radical. researchgate.net This radical can then undergo further reactions, including dimerization. For 4-Chloro-2-(2-chlorophenyl)aniline, photolysis would likely be initiated by the cleavage of one of the C-Cl bonds or by attack of hydroxyl radicals on either of the aromatic rings, leading to a cascade of photo-oxidation products.

Ozone (O₃) is a powerful oxidant present in the atmosphere and can also be used in water treatment processes. The reaction of ozone with anilines is rapid and complex. nih.gov Studies on various substituted anilines have shown that the reaction mechanism can involve several pathways. nih.govnih.gov

One major pathway is the electrophilic addition of ozone to the aromatic ring, leading to the formation of hydroxylated intermediates. nih.gov For a compound like 4-Chloro-2-(2-chlorophenyl)aniline, this would result in hydroxyl groups being added to one or both aromatic rings. Another potential pathway is an attack on the nitrogen atom of the amine group, which can lead to the formation of nitroso- and subsequently nitro-derivatives. nih.govnih.gov Furthermore, the reaction can produce hydroxyl radicals, which contribute to further degradation. nih.gov The cleavage of the aromatic ring can occur, leading to the formation of smaller organic acids. wikipedia.orgmasterorganicchemistry.com

Table 1: Potential Intermediates from Ozonolysis of Substituted Anilines

| Precursor Compound | Potential Ozonolysis Intermediates | Reference |

| Aniline | Nitrobenzene, Azobenzene, Azoxybenzene, Picolinic acid | nih.gov |

| p-Chloroaniline | o-Hydroxyaniline, p-Hydroxyaniline, Chloride, Nitrite (B80452), Nitrate | nih.gov |

| N,N-dimethylaniline | Formaldehyde, Hydroxyl radicals | nih.gov |

| Primary Aliphatic Amines | Nitroalkanes, Nitrite, Nitrate | copernicus.orgdntb.gov.ua |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For many chlorinated aromatic compounds, hydrolysis is a very slow process under typical environmental pH and temperature conditions. pw.live Studies on 4-chloroaniline indicate it is not readily biodegradable and is stable to hydrolysis. aarti-industries.com Similarly, the hydrolysis of chlorobenzene (B131634) to phenol (B47542) requires drastic conditions, such as high temperature (623 K) and pressure (300 atm), which are not found in the environment. pw.live

While some research on the electrochemical oxidation of 4-chloroaniline suggests that unstable intermediates can undergo hydrolysis to form p-quinoneimine, this occurs under specific laboratory conditions. rsc.orgnih.gov Therefore, it is predicted that the hydrolysis of the C-Cl bonds in 4-Chloro-2-(2-chlorophenyl)aniline would not be a significant degradation pathway under normal environmental conditions.

Biotic Transformation and Microbial Metabolism

Biotic degradation, mediated by microorganisms, is a crucial process for the complete removal of persistent organic pollutants from the environment. Bacteria, in particular, have evolved diverse enzymatic systems to break down complex aromatic compounds.

Bacteria from the genus Rhodococcus are well-known for their versatile metabolic capabilities, including the degradation of a wide range of aromatic and chlorinated compounds. researchgate.netresearchgate.netjmb.or.krnih.gov The aerobic degradation of chloroanilines typically begins with an attack by dioxygenase enzymes. nih.gov

For 4-Chloro-2-(2-chlorophenyl)aniline, a plausible degradation pathway initiated by a microorganism like Rhodococcus sp. would involve the following steps:

Initial Dioxygenation: An aniline dioxygenase would attack one of the aromatic rings, incorporating two hydroxyl groups to form a chlorocatechol derivative. Given the structure, this could lead to a substituted chlorocatechol.

Ring Cleavage: The resulting chlorocatechol is a key intermediate that undergoes ring cleavage, a reaction also catalyzed by dioxygenase enzymes. This can occur via an ortho- or meta-cleavage pathway, breaking open the aromatic ring. nih.gov

Dechlorination and Further Metabolism: The chlorine substituents may be removed either before or after the ring cleavage. The resulting aliphatic intermediates are then further metabolized through central metabolic pathways (e.g., the Krebs cycle) to carbon dioxide, water, and chloride ions. nih.gov

In some cases, the degradation is a co-metabolic process, where the microorganism requires another primary substrate for growth while transforming the pollutant. nih.gov For instance, the degradation of 3,4-dichloroaniline (B118046) by Acinetobacter baylyi involves initial dehalogenation to 4-chloroaniline, which is then converted to 4-chlorocatechol (B124253) before ring cleavage. nih.gov

The identification of metabolites is key to understanding degradation pathways. Based on studies of analogous compounds, several key metabolites can be predicted for the microbial degradation of 4-Chloro-2-(2-chlorophenyl)aniline.

The primary metabolites would likely be hydroxylated derivatives, specifically chlorocatechols. For example, the degradation of many chloroanilines proceeds via the formation of the corresponding chlorocatechol. nih.gov In the degradation of 4-chloroacetophenone, 4-chlorocatechol was identified as a key metabolite. nih.gov Similarly, the co-metabolism of 3,4-dichloroaniline can produce 4-chlorocatechol. nih.gov Therefore, dioxygenase attack on the 4-chlorinated ring of 4-Chloro-2-(2-chlorophenyl)aniline would be expected to produce a dichlorinated dihydroxybiphenyl, which could then be cleaved.

Table 2: Identified Microbial Metabolites from Related Halogenated Aromatic Compounds

| Parent Compound | Microorganism | Identified Metabolites | Reference |

| 3,4-Dichloroaniline | Acinetobacter baylyi GFJ2 | 4-Chloroaniline, Aniline, 4-Chlorocatechol | nih.gov |

| 3,4-Dichloroaniline | Rhodococcus sp. (anaerobic) | 1,2-Dichlorobenzene, 3,4-Dichloroacetanilide | nih.gov |

| 4-Chloroacetophenone | Arthrobacter sp. & Micrococcus sp. | 4-Chlorophenyl acetate, 4-Chlorophenol, 4-Chlorocatechol | nih.gov |

| Monochloroanilines | Various bacteria | Chlorocatechols | nih.gov |

Biodegradability Assessments

No studies specifically assessing the biodegradability of 4-Chloro-2-(2-chlorophenyl)aniline were found. Research on related compounds, such as monochloroanilines and dichloroanilines, indicates that the biodegradability of halogenated anilines is highly variable and dependent on the number and position of chlorine atoms on the aniline ring. For instance, some bacteria can utilize monochloroanilines as a sole carbon and nitrogen source, often via a modified ortho-cleavage pathway. researchgate.netnih.gov However, dichloroanilines are generally more persistent. researchgate.netnih.gov Without dedicated experimental data for 4-Chloro-2-(2-chlorophenyl)aniline, which possesses a more complex structure with two chlorinated phenyl rings, any estimation of its biodegradability would be speculative.

Environmental Fate in Different Compartments (e.g., Water, Soil)

Similarly, there is no available information detailing the environmental fate of 4-Chloro-2-(2-chlorophenyl)aniline in compartments such as water and soil. The environmental behavior of a chemical is dictated by its specific physical and chemical properties, including its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

For related chloroanilines, their environmental fate is influenced by processes such as adsorption to soil and sediment, volatilization, and photolysis. nih.gov For example, studies on 3,4-dichloroaniline have shown it can be persistent in soil, with a significant portion becoming strongly bound to soil particles. researchgate.net The presence of two phenyl rings in 4-Chloro-2-(2-chlorophenyl)aniline suggests it may have a higher potential for bioaccumulation and persistence compared to simpler chloroanilines, but this cannot be confirmed without empirical data.

Due to the lack of specific research on 4-Chloro-2-(2-chlorophenyl)aniline , no data tables on its biodegradability or environmental fate can be generated.

Q & A

Basic Question: What are the established synthetic routes for 4-Chloro-2-(2-chlorophenyl)aniline, and how are intermediates characterized?

Answer:

The compound is typically synthesized via multi-step condensation reactions. For example, a related derivative, 4-chloro-2-(trifluoroacetyl)aniline, is synthesized by reacting 4-chloroaniline with trifluoroacetic anhydride under controlled conditions, followed by purification via recrystallization . Key intermediates are characterized using:

- FT-IR and FT-Raman spectroscopy to confirm functional groups (e.g., NH₂, C-Cl stretches) .

- NMR (¹H/¹³C) for structural elucidation, particularly to distinguish regioisomers .

- Melting point analysis to verify purity (e.g., 156–158°C for hydrochloride derivatives) .

Advanced Question: How can researchers resolve contradictions in reaction pathways for derivatives of 4-Chloro-2-(2-chlorophenyl)aniline?

Answer:

Contradictions often arise in competing reaction mechanisms, such as disproportionation vs. nucleophilic substitution. For instance, electrochemical oxidation of 4-chloroaniline generates unstable intermediates like (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium, which can hydrolyze to p-quinoneimine or react with sulfinic acids to form sulfones . To resolve ambiguities:

- Use cyclic voltammetry to map redox behavior and identify transient species .

- Combine computational chemistry (e.g., Gaussian 09W) to calculate thermodynamic stability and natural charges of intermediates .

- Validate with HPLC-MS to track byproduct formation .

Basic Question: What safety protocols are critical when handling 4-Chloro-2-(2-chlorophenyl)aniline derivatives?

Answer:

- Acute toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to hazards like skin/eye irritation (H315, H319) and acute oral/dermal toxicity (H302, H312) .

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from hydrochloride salts) before disposal .

Advanced Question: How can computational methods enhance the design of 4-Chloro-2-(2-chlorophenyl)aniline-based inhibitors?

Answer:

- Docking studies : Model interactions with target proteins (e.g., HIV-1 reverse transcriptase) using software like AutoDock Vina .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity toward nucleophilic sites .

- MD simulations : Assess stability of inhibitor-enzyme complexes under physiological conditions .

Basic Question: What analytical techniques are recommended for purity assessment?

Answer:

- HPLC : Quantify impurities using C18 columns with UV detection at 254 nm .

- Elemental analysis : Verify %C, %H, %N to confirm stoichiometry (e.g., C₁₂H₈Cl₃N) .

- TGA/DSC : Monitor thermal stability and decomposition profiles .

Advanced Question: How can researchers optimize cyclization reactions involving 4-Chloro-2-(2-chlorophenyl)aniline intermediates?

Answer:

- Temperature control : Heating at 60°C promotes urea cyclization to tetrahydroquinazolinones, while higher temperatures (>100°C) risk decomposition .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance reaction rates .

- In situ monitoring : Use FT-IR to track carbonyl group consumption during cyclization .

Basic Question: What crystallographic tools are suitable for structural determination?

Answer:

- Single-crystal X-ray diffraction : Use SHELX programs (SHELXL, SHELXS) for refinement and ORTEP-3 for visualization .

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution macromolecular data .

Advanced Question: How does the electronic structure of 4-Chloro-2-(2-chlorophenyl)aniline influence its reactivity in cross-coupling reactions?

Answer:

- Hammett analysis : The electron-withdrawing Cl groups lower the aromatic ring’s electron density, favoring Suzuki-Miyaura couplings with electron-rich boronic acids .

- Kinetic studies : Monitor reaction progress via GC-MS to identify rate-limiting steps (e.g., oxidative addition) .

Basic Question: What are the pharmacological applications of 4-Chloro-2-(2-chlorophenyl)aniline derivatives?

Answer:

- Antiviral agents : Derivatives like 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride inhibit HIV-1 reverse transcriptase (IC₅₀ < 1 µM) .

- Anticancer scaffolds : Tetrahydroquinazolinones derived from this compound show cytotoxicity via HDAC6 inhibition .